molecular formula C18H21FN2O4S B4388229 N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide

Cat. No.: B4388229
M. Wt: 380.4 g/mol
InChI Key: QBMZBRCVQRMDOC-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide is a synthetic organic compound characterized by its unique chemical structure It contains an ethoxyphenyl group, an ethyl group, and a fluorophenylsulfonyl group attached to a glycinamide backbone

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxyphenyl group may yield a corresponding carboxylic acid, while reduction of the fluorophenylsulfonyl group may yield a corresponding sulfonamide.

Scientific Research Applications

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents, which can affect their chemical properties and biological activities

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[ethyl-(4-fluorophenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-3-21(26(23,24)15-11-9-14(19)10-12-15)13-18(22)20-16-7-5-6-8-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMZBRCVQRMDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CC=CC=C1OCC)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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